molecular formula C8H6ClFO2 B183525 3-Chloro-4-fluorophenyl acetate CAS No. 199586-28-2

3-Chloro-4-fluorophenyl acetate

Cat. No. B183525
CAS RN: 199586-28-2
M. Wt: 188.58 g/mol
InChI Key: IPSIPXOXHRSGTM-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorophenyl acetate is a chemical compound that is widely used in scientific research applications. Its molecular formula is C8H6ClFO2, and it is also known as 3-Chloro-4-fluorobenzeneacetate. This compound is a colorless or light yellow liquid that is soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

  • Pharmaceutical Development:

    • Photo-degradation behavior of pharmaceutical compounds related to overactive bladder treatment was examined, including studies on thiazole-containing compounds similar to "3-Chloro-4-fluorophenyl acetate" (Wu, Hong, & Vogt, 2007) Wu et al., 2007.
    • Synthesis and characterization of new heterocycle-based molecules for potential pharmaceutical applications, where compounds like "3-Chloro-4-fluorophenyl acetate" are used in synthesis pathways (Murthy et al., 2017) Murthy et al., 2017.
  • Material Science and Chemistry:

    • Exploration of solid-state polymorphism in pharmaceutical compounds, where related structures to "3-Chloro-4-fluorophenyl acetate" are analyzed for their crystalline forms (Katrincic et al., 2009) Katrincic et al., 2009.
    • The electrochemical modification of polymeric materials, such as poly(3-(4-fluorophenyl)thiophene), a process that can be influenced by compounds like "3-Chloro-4-fluorophenyl acetate" (Soudan et al., 2000) Soudan et al., 2000.
  • Organic Synthesis and Catalysis:

    • Synthesis and resolution of α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol, a compound related to "3-Chloro-4-fluorophenyl acetate," for potential use in anti-psychotic agents (Hanson et al., 1994) Hanson et al., 1994.
    • Development of new synthetic pathways for aryl- and alkylanilines, where haloanilines similar to "3-Chloro-4-fluorophenyl acetate" are used in photoheterolysis reactions (Fagnoni et al., 1999) Fagnoni et al., 1999.
  • Biochemical Studies and Drug Synthesis:

    • Investigation of the metabolism of 3-chloro-4-fluoroaniline, a compound structurally related to "3-Chloro-4-fluorophenyl acetate," in animals for toxicological studies (Duckett et al., 2006) Duckett et al., 2006.
    • Synthesis of new imidazolyl acetic acid derivatives with potential anti-inflammatory and analgesic activities, where structures similar to "3-Chloro-4-fluorophenyl acetate" are utilized (Khalifa & Abdelbaky, 2008) Khalifa & Abdelbaky, 2008.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, in the context of drug action, gefitinib, a drug that contains a similar 3-chloro-4-fluorophenyl motif, acts by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound. For “3-Chloro-4-fluorophenyl isocyanate”, it is considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

properties

IUPAC Name

(3-chloro-4-fluorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-5(11)12-6-2-3-8(10)7(9)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSIPXOXHRSGTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611700
Record name 3-Chloro-4-fluorophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

199586-28-2
Record name 3-Chloro-4-fluorophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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